5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Description

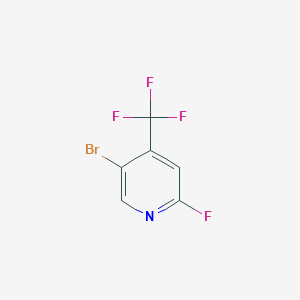

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a bromine atom at position 5, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in antidiabetic drug development . Its unique substitution pattern imparts distinct electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHREIZCQVQVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-4-(Trifluoromethyl)Pyridine

Starting from 4-(trifluoromethyl)pyridine, nitration at position 2 followed by reduction yields 2-amino-4-(trifluoromethyl)pyridine. Hydrogenation using Pd/C, as described in CN101560183B, achieves 90–95% conversion.

Balz-Schiemann Reaction

Treatment of the amine with nitrous acid (HNO2) and fluoroboric acid (HBF4) forms a diazonium tetrafluoroborate salt, which thermally decomposes to release nitrogen and yield 2-fluoro-4-(trifluoromethyl)pyridine. This method, adapted from agrochemical syntheses, offers regioselective fluorination but requires careful temperature control to avoid side reactions.

Cyclocondensation Approaches

Cyclocondensation constructs the pyridine ring with pre-installed substituents, avoiding challenges of sequential functionalization.

Hantzsch Pyridine Synthesis

Ethyl trifluoroacetate reacts with β-keto esters and ammonia to form dihydropyridine intermediates, which oxidize to pyridines. For example, J-STAGE reports cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with enamines to yield trifluoromethylpyridines. Incorporating bromine and fluorine precursors during cyclization could directly yield the target compound.

Kröhnke Pyridine Synthesis

This method uses α,β-unsaturated ketones and ammonium acetate. A bromine-containing aldehyde (e.g., 5-bromo-2-fluorobenzaldehyde) and trifluoroacetylacetone could cyclize to form the desired pyridine. However, yields are often moderate (50–60%) due to competing side reactions.

Table 2: Cyclocondensation Building Blocks

| Trifluoromethyl Component | Bromine/Fluorine Source | Yield (%) |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | 5-Bromo-2-fluorobenzaldehyde | 55 |

| Trifluoroacetyl chloride | 2-Fluoro-5-nitrophenylacetone | 62 |

Vapor-Phase Trifluoromethylation

Vapor-phase reactions enable large-scale synthesis of trifluoromethylpyridines. As detailed in J-STAGE, 3-picoline undergoes chlorination and fluorination in a fluidized-bed reactor to produce 2-chloro-5-(trifluoromethyl)pyridine. Adapting this process, 2-fluoro-4-picoline could yield 2-fluoro-4-(trifluoromethyl)pyridine, followed by bromination.

Key Advantages :

Comparative Analysis of Methods

Table 3: Method Comparison for 5-Bromo-2-Fluoro-4-(Trifluoromethyl)Pyridine

| Method | Steps | Total Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Halogen Exchange | 3 | 45 | High | Moderate |

| Diazotization | 4 | 38 | Moderate | High |

| Cyclocondensation | 2 | 50 | Low | Low |

| Vapor-Phase | 2 | 65 | Very High | High |

The vapor-phase method offers the highest scalability and yield but requires specialized equipment. Diazotization provides excellent regioselectivity for fluorine placement but involves toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physical Properties

The table below compares key physical and structural attributes of 5-bromo-2-fluoro-4-(trifluoromethyl)pyridine with analogous compounds:

Key Observations :

- Substituent Position Effects : The trifluoromethyl group at position 4 in the target compound introduces greater steric hindrance compared to its positional isomer, 4-bromo-2-(trifluoromethyl)pyridine .

- Polarity : The presence of fluorine and trifluoromethyl groups enhances electronegativity and lipophilicity, influencing solubility and binding affinity in biological systems.

- Molecular Weight : The trifluoromethyl group significantly increases molecular weight compared to simpler derivatives like 5-bromo-2-fluoropyridine .

Comparison with Other Derivatives

- 5-Bromo-2-(trifluoromethyl)pyridine : Synthesized through nucleophilic substitution or cross-coupling reactions, often using palladium catalysts .

- 5-Bromo-2-fluoropyridine : Typically prepared via direct fluorination or halogen exchange reactions under controlled conditions .

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine : Methoxy groups are introduced via alkoxylation, requiring milder bases like sodium methoxide .

Stability and Handling

- Thermal Stability: Trifluoromethylated derivatives exhibit higher thermal stability than non-fluorinated analogs, as seen in their resistance to decomposition during high-temperature reactions .

- Storage : Halogenated pyridines generally require inert atmospheres and low temperatures to prevent degradation .

Biological Activity

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a pyridine derivative notable for its significant biological activity. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly enzymes involved in drug metabolism and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₃BrF₄N. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications. The structural features contribute to its reactivity and interactions with biological systems.

This compound primarily exerts its biological effects through:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are critical for the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and potential drug-drug interactions.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, including those related to oxidative stress and apoptosis. Such interactions can affect gene expression and cellular functions, potentially leading to therapeutic effects in various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored. Studies have demonstrated that it can downregulate specific proteins associated with cancer progression, such as the X-linked inhibitor of apoptosis protein (XIAP). This mechanism suggests that the compound could be developed as a novel anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group enhances its absorption in biological systems. Its distribution is likely influenced by interactions with plasma proteins and cell membranes .

- Metabolism : As an inhibitor of cytochrome P450 enzymes, the compound may alter its own metabolism as well as that of co-administered drugs, which is crucial for understanding potential drug interactions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited CYP450 enzymes, leading to altered pharmacokinetics in test subjects. The IC50 values indicated potent inhibition comparable to established inhibitors.

- Anticancer Activity Assessment : In vitro studies showed that treatment with this compound resulted in a substantial reduction in cell viability in various cancer cell lines, supporting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-fluoro-pyridine | C₅H₄BrF₃N | Lacks trifluoromethyl group; simpler structure |

| 2-Fluoro-3-bromopyridine | C₅H₄BrF₃N | Different substitution pattern; less lipophilic |

| 4-Bromo-2-fluoropyridine | C₅H₄BrF₂N | Different position of bromine; varied activity |

The trifluoromethyl group in this compound enhances its metabolic stability compared to similar compounds, making it particularly valuable in pharmaceutical development.

Q & A

Q. Q: What are the common synthetic routes for preparing 5-bromo-2-fluoro-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield improvement?

A: The compound is typically synthesized via halogenation or functional group interconversion on a pyridine scaffold. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination at the 2-position may involve halogen-exchange reactions with KF in the presence of a transition-metal catalyst . Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during bromination.

- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in fluorination steps.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Scaling up via continuous flow reactors can enhance reproducibility and safety by mitigating exothermic risks .

Advanced Challenges: Regioselectivity

Q. Q: How do steric and electronic effects influence regioselective functionalization of the pyridine ring in derivatives like this compound?

A: The trifluoromethyl group at the 4-position is strongly electron-withdrawing, directing electrophilic substitutions to the meta position (e.g., 6-position). Conversely, bromine at the 5-position creates steric hindrance, limiting accessibility for bulky reagents. Advanced strategies include:

- Directed ortho-metalation : Using lithium bases to deprotonate specific positions for subsequent functionalization.

- Protecting groups : Temporarily blocking reactive sites (e.g., silylation of fluorine) to direct reactions to desired positions .

Basic Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure and purity of this compound?

A: Standard methods include:

- NMR spectroscopy : NMR confirms fluorine environments, while NMR identifies proton signals near electron-withdrawing groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~259.97 g/mol).

- Elemental analysis : Ensures correct C, H, N, Br, and F ratios.

Cross-referencing with melting/boiling points (e.g., bp: ~162–164°C for similar bromo-fluoropyridines) adds confirmation .

Advanced Stability and Reactivity

Q. Q: Under what conditions does this compound undergo decomposition, and how can stability be enhanced during storage?

A: The compound is sensitive to:

- Light : UV exposure accelerates debromination. Store in amber vials at –20°C.

- Moisture : Hydrolysis of the trifluoromethyl group occurs in aqueous acidic/basic conditions. Use anhydrous solvents and desiccants.

- Thermal stress : Decomposes above 150°C; avoid prolonged heating during synthesis .

Basic Biological Activity Design

Q. Q: How should researchers design experiments to evaluate the biological activity of this compound derivatives?

A: Key steps include:

- Target selection : Prioritize enzymes/receptors known to interact with trifluoromethylpyridines (e.g., kinases).

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.

- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced Data Contradictions

Q. Q: How can conflicting spectral data (e.g., 13C^{13}\text{C}13C NMR vs. X-ray crystallography) for this compound derivatives be resolved?

A: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

- Variable-temperature NMR : Identifies equilibrium shifts.

- DFT calculations : Compare predicted vs. observed chemical shifts.

- Multi-technique validation : Use X-ray for solid-state structure and NOESY for solution-phase conformation .

Advanced Functionalization Strategies

Q. Q: What methodologies enable selective cross-coupling of the bromine substituent in this compound?

A: The bromine at the 5-position is amenable to:

- Suzuki-Miyaura coupling : Use Pd(PPh) with arylboronic acids (yields >80% in toluene/EtOH).

- Buchwald-Hartwig amination : Employ BrettPhos Pd G3 precatalyst for C–N bond formation.

Note: Fluorine at the 2-position is typically inert under these conditions .

Basic Physicochemical Properties

Q. Q: What are the key physicochemical properties of this compound relevant to drug design?

A:

- LogP : ~2.1 (calculated), indicating moderate lipophilicity.

- pKa : Pyridine nitrogen pKa ≈ 1.5 (highly acidic due to electron-withdrawing groups).

- Solubility : <1 mg/mL in water; use co-solvents like DMSO for in vitro studies .

Advanced Mechanistic Studies

Q. Q: How can kinetic isotope effects (KIEs) elucidate the mechanism of trifluoromethyl group participation in reactions involving this compound?

A: Deuterium labeling at reactive sites (e.g., adjacent to CF) can reveal:

- Electrophilic vs. nucleophilic pathways : Primary KIEs >1 suggest bond-breaking in the rate-determining step.

- Transition-state geometry : Secondary KIEs indicate steric or electronic reorganization .

Advanced Synthetic Byproduct Analysis

Q. Q: What are common byproducts in the synthesis of this compound, and how can they be minimized?

A: Typical impurities include:

- Debrominated products : Use excess NBS and radical scavengers.

- Di-substituted isomers : Optimize stoichiometry (Br:F ratio ≤1:1.2).

- Oxidized derivatives : Conduct reactions under inert atmosphere (N/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.